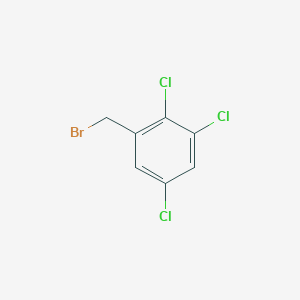

1-(Bromomethyl)-2,3,5-trichlorobenzene

説明

特性

IUPAC Name |

1-(bromomethyl)-2,3,5-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFQCETYZRPQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599361 | |

| Record name | 1-(Bromomethyl)-2,3,5-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130800-83-8 | |

| Record name | 1-(Bromomethyl)-2,3,5-trichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130800-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-2,3,5-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromomethyl 2,3,5 Trichlorobenzene and Its Derivatives

Precursor Synthesis Strategies

The successful synthesis of 1-(bromomethyl)-2,3,5-trichlorobenzene is critically dependent on the efficient preparation of its immediate precursors. The two main precursors are 2,3,5-trichlorotoluene, for direct side-chain bromination, and (2,3,5-trichlorophenyl)methanol, for subsequent conversion to the bromide.

Preparation of 2,3,5-Trichlorotoluene Analogs

The synthesis of 2,3,5-trichlorotoluene is not straightforward via the direct electrophilic chlorination of toluene (B28343) due to the directing effects of the methyl group and sequentially added chlorine atoms. Direct chlorination of toluene with a Lewis acid catalyst typically yields a mixture of isomers, with 2,4,5-trichlorotoluene (B165455) and 2,4,6-trichlorotoluene often being significant products. wikipedia.org

A more regioselective, albeit multi-step, approach is often necessary to achieve the 2,3,5-substitution pattern. Such a strategy may involve a Sandmeyer-type reaction sequence starting from a more readily available aniline (B41778) derivative. wikipedia.orglscollege.ac.in For instance, a plausible route could begin with the chlorination of an appropriate aminotoluene or dichlorotoluene, followed by diazotization of the resulting trichloroaniline and subsequent removal of the diazonium group. The Sandmeyer reaction is a robust method for introducing a variety of substituents onto an aromatic ring or for deamination, providing access to substitution patterns that are otherwise difficult to obtain. wikipedia.orgnih.govbyjus.com The core of this process involves the conversion of a primary aromatic amine to a diazonium salt, which can then be displaced. byjus.com

Routes to Substituted Benzyl (B1604629) Alcohols

An alternative synthetic route proceeds via the corresponding benzyl alcohol, (2,3,5-trichlorophenyl)methanol. This intermediate can be synthesized from 2,3,5-trichlorobenzaldehyde (B1294575). A documented laboratory method involves the reduction of the aldehyde using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent, such as ethanol. This reaction proceeds efficiently at room temperature to yield the desired benzyl alcohol as a solid product after workup.

A typical procedure for this reduction is as follows:

Dissolve 2,3,5-trichlorobenzaldehyde in ethanol.

Add sodium borohydride portion-wise at room temperature.

Stir the mixture for several hours until the reaction is complete.

Quench the reaction with water and remove the solvent.

Partition the residue between an organic solvent (e.g., chloroform) and an aqueous solution to isolate the product.

This method provides a direct and high-yielding route to the necessary benzyl alcohol precursor.

Benzylic Bromination Techniques

Once the appropriate precursor is synthesized, the crucial step is the introduction of bromine at the benzylic position. This can be accomplished either by radical substitution on the toluene precursor or by nucleophilic substitution on the benzyl alcohol precursor.

Radical Bromination Approaches (e.g., N-Bromosuccinimide, Br₂ with initiators)

The most common method for the selective bromination of the benzylic position of a toluene derivative is the Wohl-Ziegler reaction. wikipedia.orgresearchgate.net This free-radical chain reaction utilizes N-Bromosuccinimide (NBS) as a source of bromine at a constant, low concentration, which favors substitution at the benzylic position over addition to the aromatic ring. chadsprep.comorganic-chemistry.orglibretexts.org The reaction is initiated by light (photochemical initiation) or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). youtube.comyoutube.com

The mechanism involves three key stages:

Initiation: Homolytic cleavage of the initiator or the Br-Br bond in trace amounts of Br₂ (formed from NBS reacting with trace HBr) generates the initial radicals. organic-chemistry.org

Propagation: A bromine radical abstracts a benzylic hydrogen from 2,3,5-trichlorotoluene. This is the rate-determining step and forms a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (or NBS itself) to form the product, this compound, and a new bromine radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other.

The key to the success of the Wohl-Ziegler reaction is maintaining a very low concentration of molecular bromine, which is achieved by using NBS. This suppresses competitive electrophilic aromatic substitution on the benzene (B151609) ring. chadsprep.com The presence of multiple electron-withdrawing chloro groups on the ring deactivates it towards electrophilic attack, further favoring the radical pathway on the side chain.

| Substrate | Brominating Agent | Initiator/Conditions | Solvent | Yield (%) | Reference |

| Toluene | NBS | AIBN, reflux | CCl₄ | 64 | wikipedia.org |

| 2,6-Dichlorotoluene (B125461) | NBS | 405nm LEDs, flow | Acetonitrile (B52724) | Good | scientificupdate.com |

| 2,4-Dichlorotoluene | NBS | 405nm LEDs, flow | Acetonitrile | Good | scientificupdate.com |

| Ethylbenzene | NBS | Benzoyl Peroxide, reflux | CCl₄ | 73 | wikipedia.org |

| p-Xylene | NBS (2 equiv.) | AIBN, reflux | Benzene | 83 (dibromide) | wikipedia.org |

Phosphine-Halogen Reagent Systems (e.g., PPh₃/Br₂, PBr₃)

When the synthetic strategy proceeds through the (2,3,5-trichlorophenyl)methanol intermediate, the hydroxyl group must be converted into a bromide. This transformation is a nucleophilic substitution reaction.

Phosphorus Tribromide (PBr₃): One of the most common and effective reagents for converting primary and secondary alcohols to alkyl bromides is phosphorus tribromide (PBr₃). masterorganicchemistry.comcommonorganicchemistry.comcommonorganicchemistry.com The reaction typically proceeds via an Sₙ2 mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom and displacing a bromide ion. This forms a protonated phosphite (B83602) ester, which is an excellent leaving group. The displaced bromide ion then acts as a nucleophile, attacking the benzylic carbon and displacing the leaving group to form the final product, this compound. reddit.comyoutube.com The reaction is generally clean, and the primary byproduct, phosphorous acid (H₃PO₃), is easily removed during aqueous workup.

Triphenylphosphine (B44618)/Bromine Systems (Appel Reaction): The Appel reaction provides another mild and efficient method for converting alcohols to alkyl bromides. commonorganicchemistry.com The classic reagents are triphenylphosphine (PPh₃) and a carbon tetrahalide like carbon tetrabromide (CBr₄). A variation uses elemental bromine (Br₂) in place of CBr₄. The mechanism involves the initial formation of a phosphonium (B103445) bromide species from the reaction of PPh₃ and Br₂. The alcohol then attacks the positively charged phosphorus atom, and subsequent collapse of the intermediate via an Sₙ2 pathway, with bromide as the nucleophile, yields the desired benzyl bromide and triphenylphosphine oxide as a byproduct. A significant driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. masterorganicchemistry.com

| Alcohol | Reagent System | Solvent | Temperature | Yield (%) | Reference |

| Benzyl Alcohol | PBr₃ | Diethyl Ether | 0 °C to RT | High | commonorganicchemistry.com |

| 1-Phenylethanol | PBr₃ | Not specified | Not specified | High | masterorganicchemistry.com |

| Generic Primary Alcohol | PPh₃ / CBr₄ | Dichloromethane (B109758) | 0 °C | High | General |

| Generic Secondary Alcohol | PPh₃ / Br₂ | Acetonitrile | RT | High | General |

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Reaction Time

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side products, such as dibrominated species or impurities from ring halogenation. scientificupdate.com

Solvent Effects: For radical brominations with NBS, carbon tetrachloride (CCl₄) has been the traditional solvent of choice due to its inertness and ability to promote the desired reaction pathway. wikipedia.org However, due to its toxicity and environmental impact, alternative solvents have been investigated and are now preferred. Acetonitrile has been shown to be an effective replacement, avoiding hazardous chlorinated solvents. organic-chemistry.org Other non-polar, inert solvents like cyclohexane (B81311) or benzene can also be used. The solubility of NBS and the resulting succinimide (B58015) byproduct is an important consideration; succinimide is insoluble in CCl₄, which provides a visual indicator of reaction completion as it floats to the surface. organic-chemistry.org

Temperature: Temperature control is critical in benzylic bromination. Radical reactions are typically initiated by heating the mixture to reflux in the presence of a chemical initiator like AIBN or BPO. The optimal temperature is dependent on the solvent's boiling point and the decomposition temperature of the initiator. For photochemical initiation, the reaction may be run at lower temperatures. Insufficient temperature can lead to a slow or incomplete reaction, while excessively high temperatures can promote side reactions, including elimination or the formation of over-brominated products like the dibromomethyl derivative.

Reaction Time: The reaction time must be carefully monitored to ensure complete consumption of the starting material without promoting the formation of byproducts. Progress can be tracked using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). In NBS brominations, allowing the reaction to proceed for too long after the starting material is consumed can increase the risk of forming the dibrominated product. One of the primary challenges in benzylic bromination is controlling the reaction to favor mono-bromination over di-bromination. scientificupdate.com This is often achieved by using a slight excess (e.g., 1.1 equivalents) of NBS and stopping the reaction as soon as the starting material is consumed.

Regioselective Synthesis Considerations for Polysubstituted Benzenes

The synthesis of the specific substitution pattern found in this compound hinges on the principles of electrophilic aromatic substitution (EAS) and the directing effects of the substituents already present on the aromatic ring. The precursor to the target molecule is 2,3,5-trichlorotoluene, and its synthesis dictates the final arrangement of the chloro substituents.

In electrophilic aromatic substitution, the existing groups on the benzene ring influence the position of subsequent substitutions. These directing effects are paramount for achieving the desired regioisomer. Substituents are generally classified as either ortho/para-directing or meta-directing. fiveable.me Halogens, such as chlorine, are deactivating yet ortho/para-directing groups. fiveable.me This means that while they make the ring less reactive towards electrophiles compared to benzene, they direct incoming electrophiles to the positions ortho and para to themselves.

When planning a synthesis for a polysubstituted benzene, the order of reactions is critical. libretexts.org For a molecule like 2,3,5-trichlorotoluene, a synthetic chemist must consider the directing effects of multiple chlorine atoms. The process often involves sequential chlorination steps, where the regiochemical outcome of each step is governed by the combined electronic and steric effects of the substituents present. youtube.com For instance, starting with a dichlorobenzene isomer, the position of the third chlorine atom would be directed by the two existing chlorine atoms. Steric hindrance can also play a significant role, often leading to a preference for substitution at the less crowded para position over the more sterically hindered ortho positions. youtube.com

Alternative strategies for achieving high regioselectivity include the use of Sandmeyer reactions. This method involves the diazotization of a specifically substituted aniline (aminophenol) followed by treatment with a copper(I) halide to install a halogen at a precise location, which might be difficult to achieve through direct electrophilic substitution. reddit.comniscpr.res.in

Once the 2,3,5-trichlorotoluene precursor is obtained, the final step is the selective bromination of the methyl group (benzylic bromination). To avoid substitution on the aromatic ring, this reaction is typically performed under free-radical conditions. A highly specific reagent for this transformation is N-bromosuccinimide (NBS), often used in conjunction with a radical initiator or light, in a non-polar solvent like carbon tetrachloride. unacademy.comorganic-chemistry.org This ensures that bromination occurs exclusively at the benzylic position, yielding this compound.

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Classification | Directing Effect | Examples |

|---|---|---|---|

| -NH2, -OH, -OR | Strongly Activating | Ortho, Para | Aniline, Phenol, Anisole |

| -R (Alkyl) | Activating | Ortho, Para | Toluene, Ethylbenzene |

| -F, -Cl, -Br, -I | Deactivating | Ortho, Para | Chlorobenzene, Bromobenzene |

| -CHO, -COR | Deactivating | Meta | Benzaldehyde, Acetophenone |

| -NO2, -CN, -SO3H | Strongly Deactivating | Meta | Nitrobenzene, Benzonitrile |

Purification and Isolation Techniques for Halogenated Benzyl Bromides

Halogenated benzyl bromides, including this compound, are often reactive and require specific techniques for their successful purification and isolation. The choice of method depends on the physical properties of the target compound (e.g., solid or liquid), its stability, and the nature of the impurities present in the crude reaction mixture.

Column Chromatography is a widely used technique for purifying organic compounds. For halogenated benzyl bromides, which are typically non-polar to moderately polar, silica (B1680970) gel is the standard stationary phase. Elution is carried out with non-polar solvents, such as petroleum ether or hexane, or a mixture of a non-polar solvent with a slightly more polar one like dichloromethane or ethyl acetate. researchgate.netgoogle.com This method is effective for separating the desired product from unreacted starting materials, by-products, and the radical initiator.

Distillation is suitable for purifying liquid products that are thermally stable. Vacuum distillation is often preferred for benzyl bromides to lower the boiling point and prevent decomposition at high temperatures. researchgate.net This technique is particularly useful for removing lower-boiling solvents or more volatile impurities. For certain compounds, steam distillation can be an effective and gentle method to separate the product from non-volatile inorganic salts and other impurities. researchgate.net

Recrystallization is the primary method for purifying solid halogenated benzyl bromides. The crude product is dissolved in a suitable hot solvent or solvent mixture in which it is highly soluble, and then allowed to cool slowly. acs.org As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. google.comacs.org The choice of solvent is crucial for obtaining high purity and yield.

Aqueous Washing and Extraction are standard workup procedures used to remove inorganic impurities, acids, or bases from the reaction mixture before final purification. The organic layer containing the crude product is typically washed with water, a saturated sodium bicarbonate solution to neutralize any acidic by-products (like HBr), and finally with brine (saturated sodium chloride solution) to aid in the separation of aqueous and organic layers. researchgate.netgoogle.com

Sometimes, reactive impurities like excess benzyl bromide can be removed by chemical means. This can involve adding a scavenger reagent such as triethylamine (B128534) or triphenylphosphine, which reacts with the excess benzyl bromide to form a salt that can be easily separated by filtration or extraction. researchgate.net

Table 2: Comparison of Purification Techniques for Halogenated Benzyl Bromides

| Technique | Principle | Primary Application | Advantages | Considerations |

|---|---|---|---|---|

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. researchgate.net | Separation of product from starting materials and by-products with different polarities. | High resolution separation; applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. researchgate.net | Purification of thermally stable liquids; removal of volatile impurities. | Allows distillation at lower temperatures, preventing decomposition. | Requires specialized equipment; not suitable for thermally labile compounds or solids. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. acs.org | Purification of solid compounds. | Can yield very pure crystalline material; relatively simple setup. | Requires finding a suitable solvent; some product loss is inevitable. |

| Aqueous Washing/Extraction | Partitioning of components between immiscible aqueous and organic phases. google.com | Initial workup to remove inorganic salts, acids, and bases. | Simple, fast, and effective for removing water-soluble impurities. | Does not separate organic impurities from the product; risk of emulsion formation. |

| Chemical Scavenging | Selective reaction of an impurity with an added reagent to form an easily separable product. researchgate.net | Removal of excess reactive reagents (e.g., unreacted benzyl bromide). | Highly specific for certain impurities. | The scavenger and its product must be easily separable from the desired compound. |

Reactivity and Mechanistic Investigations of 1 Bromomethyl 2,3,5 Trichlorobenzene

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon in 1-(bromomethyl)-2,3,5-trichlorobenzene is highly electrophilic, making it a prime site for nucleophilic substitution reactions. As a primary benzylic halide, it predominantly undergoes bimolecular nucleophilic substitution (SN2) reactions. libretexts.org These reactions are typically concerted, single-step processes where the nucleophile attacks the carbon atom as the bromide leaving group departs. libretexts.org

Formation of Functionalized Derivatives (e.g., ethers, amines, nitriles)

A variety of functionalized derivatives can be synthesized from this compound through SN2 pathways. These transformations are fundamental in synthetic organic chemistry for building more complex molecular architectures.

Ethers: The Williamson ether synthesis provides a classic and efficient route to ethers. This method involves the reaction of an alkoxide, generated by deprotonating an alcohol with a strong base, with the benzylic bromide.

Amines: Primary amines can be synthesized via the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia (B1221849) surrogate to avoid over-alkylation, a common side reaction when using ammonia directly. Direct alkylation of primary or secondary amines can also be employed to yield more substituted amines.

Nitriles: The introduction of a nitrile group is readily achieved by reacting the substrate with a cyanide salt, such as sodium or potassium cyanide. This reaction extends the carbon chain by one atom and provides a versatile nitrile functional group that can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Class | General Product Structure |

|---|---|---|

| RO⁻ (Alkoxide) | Ether |  |

| N₃⁻ (Azide) | Azide (Amine Precursor) |  |

| CN⁻ (Cyanide) | Nitrile |  |

| R₂NH (Secondary Amine) | Tertiary Amine |  |

Influence of Halogen Substituents on Reaction Kinetics and Selectivity

The three chlorine atoms on the benzene (B151609) ring exert significant steric and electronic effects that modulate the reactivity of the benzylic carbon in SN2 reactions. researchgate.net

Steric Effects: The chlorine atom at the C2 position (ortho to the bromomethyl group) creates steric hindrance. nih.gov This bulkiness impedes the required backside attack of the nucleophile on the benzylic carbon, which is characteristic of the SN2 mechanism. nih.gov This steric clash increases the activation energy of the transition state, thereby decreasing the reaction rate compared to unsubstituted benzyl (B1604629) bromide. nih.govnih.gov

Electronic Effects: Halogens are inductively electron-withdrawing. The cumulative inductive effect of the three chlorine atoms decreases electron density on the benzene ring and, to a lesser extent, on the benzylic carbon. This makes the carbon center more electrophilic and susceptible to nucleophilic attack. However, in an SN2 transition state, there is a buildup of negative charge as the nucleophile forms a new bond and the leaving group departs. Strong electron-withdrawing groups can stabilize this transition state. spcmc.ac.in For benzyl systems, the electronic influence is often a balance of these competing factors, but the steric hindrance from an ortho substituent is frequently a dominant decelerating factor in SN2 reactions. spcmc.ac.inacs.org

Radical and Organometallic Reactions

Beyond nucleophilic substitution, the benzylic position of this compound is also reactive under conditions that favor the formation of radical or carbanionic intermediates.

Generation and Fate of Radical Intermediates

Homolytic cleavage of the carbon-bromine bond can generate a 2,3,5-trichlorobenzyl radical. This process can be initiated by heat, UV light, or radical initiators. The resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.

Once formed, this radical intermediate can undergo several transformations:

Dimerization: Two radicals can combine to form a bibenzyl derivative.

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule to form 2,3,5-trichlorotoluene.

Trapping: In the presence of a radical trap like TEMPO (2,2,6,6-tetramethylpiperidinyloxyl), the benzylic radical can be intercepted to form a stable adduct. rsc.org

Table 2: Generation and Fate of the 2,3,5-Trichlorobenzyl Radical

| Initiation Method | Intermediate | Potential Fate/Product |

|---|---|---|

| UV light or Heat |  | Dimerization (Bibenzyl formation) |

| Radical Initiator (e.g., AIBN) | Hydrogen Abstraction (Toluene formation) | |

| Photolysis | Trapping (e.g., with TEMPO) |

Electrochemical Reduction Pathways and Carbanion Formation

Electrochemical methods provide a powerful tool for generating reactive intermediates under controlled conditions. The reduction of benzyl halides at an electrode surface typically involves the transfer of electrons to the C-X bond, leading to its cleavage. researchgate.netnih.gov For this compound, the benzylic C-Br bond is significantly more susceptible to reduction than the aromatic C-Cl bonds.

The process involves a two-electron reduction of the C-Br bond, resulting in the formation of a bromide ion and a 2,3,5-trichlorobenzyl carbanion. researchgate.netbohrium.com This highly reactive carbanion can then participate in subsequent reactions. For instance, in a protic solvent, it will be rapidly protonated to yield 2,3,5-trichlorotoluene. Alternatively, if the reduction is carried out in the presence of an electrophile, such as carbon dioxide, the carbanion can be trapped to form a new carbon-carbon bond, yielding 2-(2,3,5-trichlorophenyl)acetic acid. bohrium.comnih.govacs.org

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira coupling with brominated aromatics)

While the benzylic bromide is prone to substitution, the chlorinated aromatic ring can undergo palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon bonds. numberanalytics.com However, aryl chlorides are notably less reactive than the corresponding bromides or iodides, often requiring specialized, highly active catalyst systems and more forcing conditions. acs.orgacs.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.org It is a versatile method for forming biaryl structures. researchgate.netnih.gov For polychlorinated aromatics, selective coupling at one position can often be achieved. acs.org

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction is catalyzed by a palladium complex and requires a base. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org It is a powerful method for the synthesis of aryl-alkynes. wikipedia.org

The reactivity order for aryl halides in these couplings is generally I > Br > OTf >> Cl, making the C-Cl bonds of this compound challenging substrates. wikipedia.org

Table 3: Potential Cross-Coupling Reactions of the Aryl Chloride Moieties

| Reaction Name | Coupling Partner | General Product Type |

|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ (Boronic Acid) | Biaryl |

| Heck | Alkene | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Aryl-Alkyne |

Rearrangement and Cyclization Reactions

The reactivity of the benzylic bromide in this compound is central to its potential to undergo rearrangement and cyclization reactions. These transformations would likely proceed through intermediates whose formation is heavily influenced by the electronic effects of the chlorine substituents.

While no intramolecular cyclization reactions of this compound have been documented, the reactivity of similar compounds, such as 1,3-bis(bromomethyl)benzene (B165771) derivatives, can offer insights. These related molecules are known to undergo intramolecular cyclization to form cyclic structures. For this compound, such a reaction would necessitate the presence of a tethered nucleophile.

In a hypothetical scenario, if a nucleophilic group were present at a suitable position on a side chain, an intramolecular SN2 or SN1-type reaction could occur. However, the strong electron-withdrawing nature of the three chlorine atoms would disfavor the formation of a benzylic carbocation intermediate required for an SN1 pathway. Consequently, an SN2 mechanism would be more probable, though the reaction rate may be slower compared to less halogenated analogues due to inductive effects.

An illustrative example of a potential intramolecular cyclization is presented in the table below, based on analogous reactions.

| Reactant | Hypothetical Reaction Conditions | Potential Product | Plausible Mechanism |

| A derivative of this compound with a tethered alcohol | Base (e.g., NaH) in an aprotic solvent (e.g., THF) | A chlorinated dihydrobenzofuran derivative | Intramolecular Williamson ether synthesis (SN2) |

Ring expansion and contraction reactions are well-documented in the chemistry of polycyclic aromatic hydrocarbons, often proceeding through radical or carbocationic intermediates. For this compound, such phenomena are not reported. However, under conditions that could generate a highly unstable benzylic carbocation or radical, subsequent skeletal rearrangements could theoretically lead to ring expansion or contraction.

For instance, treatment with a strong Lewis acid could promote the formation of a benzylic carbocation. Due to the electronic destabilization by the chlorine atoms, this cation would be highly reactive and could potentially undergo rearrangement. A plausible, though speculative, pathway could involve the expansion to a seven-membered ring, as has been observed in other systems under thermal or catalytic stress. acs.org

The following table outlines a hypothetical ring expansion scenario.

| Starting Material | Hypothetical Conditions | Postulated Intermediate | Potential Outcome |

| This compound | High temperature, radical initiator | Trichlorobenzyl radical | Ring expansion to a chlorotropylium-like species |

Mechanistic Studies Employing Advanced Techniques

To rigorously establish the reaction mechanisms of this compound, advanced techniques such as isotopic labeling and time-resolved spectroscopy would be indispensable. While no such studies have been performed on this specific molecule, their application to analogous systems demonstrates their utility.

Isotopic labeling, particularly with deuterium (B1214612), is a powerful tool for elucidating reaction mechanisms. In the context of this compound, deuterium could be incorporated at the benzylic position (α-deuteration) or on the aromatic ring. This would allow for the determination of kinetic isotope effects (KIEs), providing insights into transition state geometries and rate-determining steps.

For example, in a hypothetical solvolysis reaction, a significant primary KIE (kH/kD > 1) upon deuteration of the bromomethyl group would suggest that the C-H(D) bond is broken in the rate-determining step, which is not typical for a simple SN1 or SN2 reaction but could indicate an elimination pathway. A lack of a primary KIE would be consistent with rate-determining C-Br bond cleavage. A general method for the synthesis of isotopically labeled benzyl bromide compounds has been developed, which could be adapted for this purpose. google.com

The table below illustrates the potential use of deuterium labeling in a hypothetical reaction.

| Labeled Substrate | Reaction Type | Expected Observation for SN1 | Mechanistic Insight |

| 1-(Bromo[2H1]methyl)-2,3,5-trichlorobenzene | Solvolysis | Negligible primary KIE | C-Br bond cleavage is the rate-determining step |

| 1-(Bromo[2H1]methyl)-2,3,5-trichlorobenzene | Base-induced elimination | Significant primary KIE | C-H(D) bond is broken in the rate-determining step |

Time-resolved spectroscopy enables the direct observation of short-lived reactive intermediates, such as carbocations and radicals. Given the likely transient nature of any carbocationic intermediate derived from this compound, this technique would be crucial for confirming its existence and studying its kinetics.

In a hypothetical scenario, laser flash photolysis of this compound could lead to homolytic cleavage of the C-Br bond, generating a trichlorobenzyl radical. Transient absorption spectroscopy could then be used to monitor the decay of this radical and the formation of subsequent products. Alternatively, in a solvolysis reaction, time-resolved techniques could potentially detect the formation and capture of the highly unstable trichlorobenzyl carbocation. Studies on the lifetimes of other substituted benzyl carbocations have shown that electron-withdrawing groups significantly shorten their existence. ias.ac.in

The following table summarizes the potential application of time-resolved spectroscopy.

| Technique | Hypothetical Experiment | Potential Intermediate to Detect | Information Gained |

| Nanosecond Transient Absorption Spectroscopy | Laser flash photolysis of this compound in a suitable solvent | 2,3,5-Trichlorobenzyl radical | Lifetime and reactivity of the radical intermediate |

| Picosecond Laser Spectroscopy | Solvolysis of this compound in a polar solvent | 2,3,5-Trichlorobenzyl carbocation | Confirmation of existence and rate of solvent capture |

Spectroscopic Data for this compound Currently Unavailable

Following a comprehensive search for experimental spectroscopic data for the chemical compound this compound, the specific Nuclear Magnetic Resonance (NMR) data required to fulfill the detailed article outline could not be located. Databases and literature searches did not yield the specific ¹H and ¹³C NMR chemical shifts or coupling constants necessary for a thorough analysis as requested.

The generation of an in-depth scientific article with the specified subsections—including chemical shift perturbations, coupling constant analysis, and characterization of carbon signals—is contingent upon the availability of this primary experimental data. Without access to the actual spectral values for this compound, a scientifically accurate and detailed report as outlined cannot be constructed.

While general principles of NMR spectroscopy regarding the effects of halogen substituents on aromatic systems are well-documented, applying these principles to generate specific, quantitative data tables and detailed research findings for a compound without its experimental spectrum would be speculative and fall outside the scope of a factual scientific report.

Therefore, the article focusing on the advanced spectroscopic characterization of this compound cannot be completed at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromomethyl 2,3,5 Trichlorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR Techniques (e.g., 2D NMR, COSY, HSQC, HMBC)

Two-dimensional (2D) NMR spectroscopy is indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the connectivity of a molecule. ipb.ptyoutube.com Techniques like COSY, HSQC, and HMBC map correlations between nuclei, providing a skeletal blueprint of the compound. uvic.cacolumbia.edu

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For 1-(Bromomethyl)-2,3,5-trichlorobenzene, the two aromatic protons (H-4 and H-6) are expected to show a cross-peak in the COSY spectrum, confirming their proximity on the benzene (B151609) ring. The protons of the bromomethyl (-CH₂Br) group are chemically equivalent and thus would not show a COSY correlation with each other.

HSQC (Heteronuclear Single Quantum Coherence) maps direct, one-bond correlations between protons and the carbons to which they are attached. columbia.eduresearchgate.net This technique is highly sensitive and definitively links a proton signal to its corresponding carbon signal. columbia.edu For the target molecule, HSQC would reveal correlations between the -CH₂Br protons and the methylene (B1212753) carbon, as well as correlations between the H-4 proton and the C-4 carbon, and the H-6 proton and the C-6 carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J correlations). ipb.ptcolumbia.edu This experiment reveals how different fragments of the molecule are connected, and it is particularly useful for identifying quaternary (non-protonated) carbons. researchgate.net

Key expected HMBC correlations for this compound would include:

Correlations from the methylene (-CH₂Br) protons to the adjacent aromatic carbons C-1, C-2, and C-6.

Correlations from the aromatic proton H-4 to carbons C-2, C-5, and C-6.

Correlations from the aromatic proton H-6 to carbons C-1, C-2, C-4, and C-5.

These combined 2D NMR experiments would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the 1,2,3,5-substitution pattern on the benzene ring and the position of the bromomethyl group.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton Signal | COSY Correlation (with H) | HSQC Correlation (with C) | Key HMBC Correlations (with C) |

| -CH₂Br | None | -CH₂Br | C-1, C-2, C-6 |

| H-4 | H-6 | C-4 | C-2, C-5, C-6 |

| H-6 | H-4 | C-6 | C-1, C-2, C-4, C-5 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Aromatic C-H Stretching: The stretching vibrations of C-H bonds on the aromatic ring typically give rise to sharp, medium-to-weak absorption bands in the region of 3100-3000 cm⁻¹. libretexts.orgyoutube.com The presence of peaks just above 3000 cm⁻¹ is a clear indicator of an aromatic structure.

Out-of-Plane Bending (γ-CH): The out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern of the benzene ring and appear in the 900-650 cm⁻¹ region. libretexts.orgtum.de The number of adjacent hydrogen atoms on the ring dictates the position of these strong absorption bands. oregonstate.edu In this compound, there are two adjacent aromatic hydrogens (H-4 and H-6). This arrangement is expected to produce a strong absorption band in the 884-806 cm⁻¹ range, characteristic of 1,2,4-trisubstituted or similarly patterned rings with two adjacent hydrogens. oregonstate.edu

The region of the IR spectrum from approximately 1600 cm⁻¹ to 650 cm⁻¹ is known as the "fingerprint region". docbrown.infodocbrown.info This area contains a complex series of absorptions unique to a particular molecule, arising from C-C stretching and bending vibrations within the ring, as well as C-Cl and C-Br stretching modes.

Aromatic C=C Stretching: Vibrations from the carbon-carbon double bonds within the benzene ring typically appear as a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹. docbrown.info

Substitution Pattern Bands: The specific pattern of substitution on the benzene ring gives rise to a unique combination of bands in the fingerprint region. For a tetrasubstituted benzene, the pattern can be complex, but it provides a unique identifier for the compound. oregonstate.edu

C-Cl and C-Br Stretching: The vibrations corresponding to the carbon-halogen bonds also appear in the fingerprint region. Strong absorptions for C-Cl stretching in aromatic compounds are typically found between 1100 and 800 cm⁻¹, while C-Br stretching occurs at lower frequencies, generally in the 680-500 cm⁻¹ range.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Weak-Medium |

| ~1600, ~1475 | Aromatic C=C Ring Stretch | Medium |

| 884-806 | C-H Out-of-Plane Bending (2 adjacent H's) | Strong |

| 1100-800 | Aromatic C-Cl Stretch | Strong |

| 680-500 | C-Br Stretch | Medium-Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on the molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) measures m/z values with very high precision (typically to four or more decimal places). rsc.orgnih.gov This accuracy allows for the unambiguous determination of a molecule's elemental formula. The calculated exact mass of this compound (C₇H₄BrCl₃) for its most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl) is 275.8248 Da.

A key feature in the mass spectrum of this compound is the complex isotopic pattern of the molecular ion peak, which arises from the natural abundance of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%) isotopes. This results in a characteristic cluster of peaks (M, M+2, M+4, M+6, etc.) whose relative intensities can be used to confirm the number of bromine and chlorine atoms in the molecule.

Table 3: Calculated Exact Masses for Major Isotopologues of the Molecular Ion (C₇H₄BrCl₃)

| Isotopologue Formula | Exact Mass (Da) |

| C₇H₄⁷⁹Br³⁵Cl₃ | 275.8248 |

| C₇H₄⁸¹Br³⁵Cl₃ | 277.8228 |

| C₇H₄⁷⁹Br³⁵Cl₂³⁷Cl | 277.8219 |

| C₇H₄⁸¹Br³⁵Cl₂³⁷Cl | 279.8198 |

| C₇H₄⁷⁹Br³⁵Cl³⁷Cl₂ | 279.8189 |

Fragmentation Pathways and Structural Information from Mass Fragments

Under electron ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions provides valuable structural information. For this compound, the most likely fragmentation pathways are:

Loss of Bromine: The C-Br bond in the benzylic position is relatively weak and prone to cleavage. The loss of a bromine radical (•Br) would lead to the formation of a stable trichlorobenzyl cation. This fragment ([M-Br]⁺) is expected to be one of the most abundant ions in the spectrum.

Loss of Chlorine/HCl: Subsequent fragmentation of the trichlorobenzyl cation could involve the loss of a chlorine atom (•Cl) or a molecule of hydrogen chloride (HCl).

Formation of Tropylium (B1234903) Ion: Rearrangement of the benzyl-type cations to a more stable tropylium ion structure is a common pathway in the fragmentation of substituted toluenes.

Analysis of these fragments helps to confirm the presence of the bromomethyl group and the trichlorinated benzene ring.

Table 4: Predicted Major Mass Fragments for this compound

| m/z (for most abundant isotopes) | Proposed Fragment Ion | Formula |

| 276 | Molecular Ion [M]⁺ | [C₇H₄⁷⁹Br³⁵Cl₃]⁺ |

| 197 | [M-Br]⁺ | [C₇H₄³⁵Cl₃]⁺ |

| 162 | [M-Br-Cl]⁺ | [C₇H₄³⁵Cl₂]⁺ |

| 127 | [M-Br-2Cl]⁺ | [C₇H₄³⁵Cl]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule. For aromatic compounds such as this compound, the primary absorbing entity, or chromophore, is the benzene ring. The π-electron system of the benzene ring gives rise to characteristic absorption bands in the UV region. Typically, benzene exhibits two primary absorption bands around 184 nm and 202 nm, and a weaker, secondary band with fine structure around 255 nm, which are all associated with π → π* transitions. up.ac.za

The substitution of hydrogen atoms on the benzene ring with other groups, such as halogens and a bromomethyl group, alters the electronic properties of the chromophore. These substituents can modify the positions and intensities of the absorption maxima. The presence of the three chlorine atoms, one bromine atom, and the bromomethyl group on the benzene ring in this compound is expected to cause shifts in these absorption bands compared to unsubstituted benzene. Specifically, auxochromic groups like halogens, which possess non-bonding electrons, can interact with the π-system of the ring, typically leading to a shift to longer wavelengths.

Halogens are considered auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. For the benzene chromophore, halogen substituents generally cause a bathochromic shift (or red shift), which is a shift of the absorption maxima to longer wavelengths. fiveable.mewikipedia.org This effect is attributed to the interaction of the non-bonding electrons (n electrons) of the halogen atoms with the π-electron system of the aromatic ring. This interaction raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the energy gap for the π → π* transition.

With increasing chlorine substitution on a benzene ring, the absorption bands are typically shifted to longer wavelengths. nih.gov Therefore, for this compound, the multiple halogen atoms (three chlorine and one bromine) are anticipated to induce a significant bathochromic shift in the primary and secondary benzene bands. The fine structure of the secondary band, typically observed for benzene around 255 nm, is also likely to be obscured due to the heavy substitution. The bromomethyl group, while primarily an alkyl substituent, can also contribute to a small bathochromic shift.

| Compound | Primary Band (λmax, nm) | Secondary Band (λmax, nm) | Effect of Halogenation |

| Benzene | ~204 | ~255 | Reference |

| Bromobenzene | ~210 | ~261 | Bathochromic Shift |

| Chlorobenzene | ~210 | ~265 | Bathochromic Shift |

| This compound (Expected) | >210 | >265 | Significant Bathochromic Shift |

Note: The data for this compound is an expected trend based on the principles of UV-Vis spectroscopy and data for related compounds.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for the study of chemical species that have one or more unpaired electrons, such as free radicals. libretexts.org The technique is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. ESR spectra can provide detailed information about the structure, dynamics, and environment of radical species.

For this compound, a radical species can be generated, for instance, by homolytic cleavage of the carbon-bromine bond in the bromomethyl group upon exposure to UV light or high energy radiation. This would result in the formation of the 2,3,5-trichlorobenzyl radical and a bromine radical. The 2,3,5-trichlorobenzyl radical, being a carbon-centered radical, can be readily characterized by ESR spectroscopy. nih.govrsc.org

The ESR spectrum of the 2,3,5-trichlorobenzyl radical is expected to be characterized by two main parameters: the g-factor and the hyperfine coupling constants.

g-factor : This is a dimensionless quantity that is characteristic of the radical's electronic environment. For most organic radicals, the g-factor is close to that of a free electron (g ≈ 2.0023). nih.gov For carbon-centered radicals like the benzyl (B1604629) radical, g-values are typically in the range of 2.0025 to 2.0030. The presence of heavier atoms like chlorine can slightly increase the g-factor due to spin-orbit coupling. rsc.org

Hyperfine Coupling : This describes the interaction between the unpaired electron's magnetic moment and the magnetic moments of nearby nuclei with non-zero spin (e.g., ¹H, ¹³C, ³⁵Cl, ³⁷Cl). This interaction splits the ESR signal into multiple lines, creating a characteristic hyperfine pattern. In the 2,3,5-trichlorobenzyl radical, the largest hyperfine splitting is expected from the two equivalent methylene protons (α-protons). This would split the signal into a 1:2:1 triplet. Further, smaller splittings would arise from the remaining aromatic proton on the ring. Coupling to the chlorine nuclei is also possible but may not be resolved due to their smaller magnetic moments and quadrupole broadening effects.

| Parameter | Expected Value/Pattern | Interacting Nuclei |

| g-factor | ~2.0025 - 2.0035 | - |

| Hyperfine Coupling Constant (a) | a(α-H) ≈ 15-17 G | 2 Methylene Protons (-CH₂) |

| Hyperfine Coupling Constant (a) | a(H-ring) ≈ 2-6 G | 1 Aromatic Proton |

| Resulting Spectrum | A primary triplet, with each line further split into a doublet. | - |

Note: The data presented are plausible values based on literature data for benzyl and substituted benzyl radicals and are intended for illustrative purposes. rsc.orgcdnsciencepub.com

Computational Chemistry and Theoretical Studies of 1 Bromomethyl 2,3,5 Trichlorobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, providing deep insights into the behavior of molecules at the atomic and electronic levels. These calculations solve the Schrödinger equation for a given molecule, yielding information about its energy, structure, and various properties.

Molecular Geometry Optimization and Conformer Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a flexible molecule like 1-(Bromomethyl)-2,3,5-trichlorobenzene, which has a rotatable bromomethyl group, multiple stable conformations (conformers) may exist.

A conformer analysis would involve systematically rotating the C-C bond between the benzene (B151609) ring and the bromomethyl group and calculating the energy at each step to identify all energy minima. The results would typically be presented in a table listing the relative energies of each conformer and their corresponding dihedral angles. This would reveal the most stable conformer and the energy barriers between different conformations. However, no such specific analysis for this compound has been published.

Electronic Structure and Charge Distribution (e.g., NBO analysis)

Once the optimized geometry is obtained, the electronic structure can be analyzed. This involves understanding how electrons are distributed within the molecule. A Natural Bond Orbital (NBO) analysis is a common method used to study charge distribution, atomic charges, and the nature of chemical bonds.

An NBO analysis for this compound would provide valuable information on the polarity of the C-Cl, C-Br, and C-H bonds, as well as the charge on each atom. This data helps in understanding the molecule's electrostatic potential and its interactions with other molecules. The results are typically presented in a data table summarizing the natural charges on each atom. Unfortunately, no such data is available in the literature for this specific compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability.

A computational study would calculate the energies of the HOMO and LUMO and visualize their spatial distribution. This would allow for predictions about the most likely sites for nucleophilic or electrophilic attack. For instance, the analysis would reveal whether the aromatic ring or the bromomethyl group is more susceptible to certain reactions. A data table would typically present the HOMO energy, LUMO energy, and the HOMO-LUMO gap in electron volts (eV). This information is currently not available for this compound.

Reaction Mechanism Modeling

Computational chemistry can also be used to model the step-by-step process of a chemical reaction, providing insights into how reactants are converted into products. This involves mapping the potential energy surface of the reaction.

Transition State Identification and Activation Energy Calculations

A crucial part of modeling a reaction mechanism is identifying the transition state, which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

For a reaction involving this compound, such as a nucleophilic substitution at the bromomethyl group, computational methods could be used to locate the geometry of the transition state and calculate the activation energy. This would provide a quantitative measure of how fast the reaction is likely to proceed. However, no studies detailing such calculations for this compound have been found.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule or a system of reacting molecules as a function of their geometry. By mapping the PES, chemists can visualize the entire course of a reaction, from reactants to products, including any intermediates and transition states.

For a reaction involving this compound, a PES map would illustrate the energy changes as the reaction progresses, providing a comprehensive understanding of the reaction mechanism. This level of detailed computational investigation has not been reported for this specific molecule in the available literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For a molecule like this compound, where experimental spectra may not be extensively documented, theoretical calculations are invaluable. These methods allow for the prediction of nuclear magnetic resonance (NMR) parameters and vibrational frequencies (infrared, IR), which can be correlated with experimentally obtained spectra to confirm structural assignments and understand electronic structure.

Ab Initio and DFT Calculations of NMR Chemical Shifts and Coupling Constants

The calculation of NMR chemical shifts and spin-spin coupling constants has become a standard application of modern quantum chemical methods. psu.eduaps.org Ab initio methods, such as Hartree-Fock (HF), and more commonly, Density Functional Theory (DFT), are employed to determine the nuclear shielding tensors from which chemical shifts are derived. ruc.dk The Gauge-Independent Atomic Orbital (GIAO) method is one of the most widely used approaches for calculating nuclear shielding, as it tends to provide reliable results that converge relatively quickly with the size of the basis set. ruc.dkmodgraph.co.uk

The accuracy of predicted NMR parameters for halogenated benzenes is highly dependent on the chosen methodology, including the functional and the basis set. ruc.dkmodgraph.co.uk For instance, hybrid functionals like B3LYP are often used in conjunction with basis sets that include polarization and diffuse functions (e.g., 6-311+G(d,p)) to accurately describe the electronic environment around the nuclei, especially for molecules containing heavy atoms and lone pairs like halogens. researchgate.net Furthermore, since experimental NMR data is typically recorded in solution, computational models often incorporate solvent effects through methods like the Polarizable Continuum Model (PCM) to improve the correlation with experimental values. sdu.dk

For this compound, theoretical calculations would predict the ¹H and ¹³C chemical shifts. The protons of the bromomethyl group (-CH₂Br) would have a distinct chemical shift compared to the two aromatic protons. Similarly, the eight carbon atoms (six in the benzene ring, one in the methyl group, and the carbons of the substituents) would each have a unique chemical shift influenced by the electronegativity and spatial arrangement of the chlorine and bromine substituents. Coupling constants, such as ³J(H,H) between the aromatic protons, can also be calculated to provide further structural information.

Below is an illustrative table showing the type of data generated from such calculations and how it would be correlated with hypothetical experimental values.

Interactive Data Table: Predicted vs. Experimental NMR Chemical Shifts (δ) in ppm This data is illustrative and not from published research on this compound.

| Atom | Predicted ¹³C Shift (ppm) | Hypothetical Exp. ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Hypothetical Exp. ¹H Shift (ppm) |

| C1-Br | 138.5 | 139.2 | - | - |

| C2-Cl | 135.1 | 135.8 | - | - |

| C3-Cl | 133.9 | 134.5 | - | - |

| C4-H | 130.2 | 130.9 | 7.65 | 7.70 |

| C5-Cl | 136.8 | 137.4 | - | - |

| C6-H | 129.5 | 130.1 | 7.58 | 7.62 |

| -CH₂Br | 32.7 | 33.1 | 4.85 | 4.90 |

Vibrational Frequency Calculations for IR Spectral Interpretation

Vibrational spectroscopy is a key technique for identifying functional groups and confirming molecular structure. The interpretation of experimental infrared (IR) spectra can be complex, but computational chemistry offers a robust method for assigning spectral bands to specific molecular vibrations. icm.edu.plresearchgate.net DFT calculations are routinely used to compute the harmonic vibrational frequencies of molecules. nih.gov

The process involves first optimizing the molecular geometry to find its lowest energy state. Subsequently, the vibrational frequencies and their corresponding IR intensities are calculated. The output provides a list of frequencies, each associated with a specific normal mode of vibration, such as C-H stretching, C-C ring breathing, C-Cl stretching, or C-Br stretching.

It is a known issue that calculated harmonic frequencies are often systematically higher than the experimental frequencies observed in anharmonic systems. To improve the agreement with experimental data, these calculated frequencies are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G*).

For this compound, calculations would predict characteristic vibrational modes. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretch of the bromomethyl group would appear just below 3000 cm⁻¹. The C-Cl and C-Br stretching vibrations would be found in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

An illustrative table of calculated vibrational frequencies and their assignments for the primary functional groups is presented below.

Interactive Data Table: Calculated Vibrational Frequencies and Mode Assignments This data is illustrative and not from published research on this compound.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| 3180 | 3053 | Aromatic C-H Stretch |

| 3095 | 2971 | Aliphatic C-H Stretch (-CH₂) |

| 1580 | 1517 | Aromatic C=C Ring Stretch |

| 1450 | 1392 | CH₂ Scissoring |

| 1150 | 1104 | Aromatic C-H In-plane Bend |

| 1080 | 1037 | C-Cl Stretch |

| 650 | 624 | C-Br Stretch |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Halogenated Benzenes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net In the context of environmental and materials science, QSAR/QSPR studies on halogenated benzenes are crucial for predicting their behavior, toxicity, and fate without extensive experimental testing. nih.govnih.gov

These models are built upon a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For halogenated benzenes, common descriptors include:

Topological descriptors: Indices that describe the connectivity of atoms in the molecule.

Electronic descriptors: Parameters such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges. These are particularly relevant for predicting reactivity. besjournal.com

Hydrophobicity parameters: The logarithm of the octanol-water partition coefficient (logP) is a key descriptor for predicting how a compound will distribute in the environment and accumulate in organisms. besjournal.com

Steric descriptors: Parameters related to the size and shape of the molecule.

Researchers have developed QSAR models to predict the toxicity of halogenated benzenes to various organisms. nih.govbesjournal.com For example, studies have shown that the toxicity of these compounds is often related to their hydrophobicity and electronic properties. besjournal.com Models have successfully predicted the acute toxicity of halogenated benzenes to bacteria, revealing that toxicity is negatively correlated with the LUMO energy, indicating that molecules more susceptible to nucleophilic attack are more toxic. besjournal.com

Similarly, QSPR models have been developed to predict important physicochemical properties of halogenated benzenes, such as boiling point, melting point, density, and flash point. nih.gov These models often use topological indices and have shown good predictive power, which is valuable for environmental chemistry and process engineering. nih.govmolgen.de The development of such models allows for the estimation of properties for a vast number of halogenated compounds where experimental data is unavailable. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the applications and synthetic utility of this compound in the advanced synthesis areas outlined in your request.

The reactive nature of the bromomethyl group suggests that this compound could theoretically serve as a building block in various chemical syntheses. However, specific examples, detailed research findings, and data for its use as a precursor to pharmaceuticals, agrochemicals, dyes, or as a monomer, cross-linking agent, or a component in porous organic materials are not present in the accessible literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific chemical compound. To do so would require speculation beyond the available data.

Applications and Synthetic Utility of 1 Bromomethyl 2,3,5 Trichlorobenzene in Advanced Synthesis

Materials Science Applications

Proton Exchange Membrane Components

The unique structural features of 1-(Bromomethyl)-2,3,5-trichlorobenzene lend themselves to its potential application in the synthesis of components for proton exchange membranes (PEMs). PEMs are critical in various electrochemical devices, including fuel cells and electrolyzers. The performance of these membranes is highly dependent on the chemical and physical properties of their constituent polymers.

The incorporation of the 2,3,5-trichlorobenzyl moiety into a polymer backbone can enhance the thermal and chemical stability of the resulting membrane. The three chlorine atoms on the benzene (B151609) ring are strongly electron-withdrawing, which can increase the oxidative stability of the polymer, a crucial factor for the longevity of PEMs operating under harsh fuel cell conditions.

Furthermore, the bromomethyl group serves as a reactive handle for polymer functionalization. This allows for the covalent attachment of sulfonic acid groups or other proton-conducting moieties. The precise positioning of these functional groups is critical for creating efficient proton transport channels within the membrane. The rigid and bulky nature of the trichlorobenzyl group can also influence the morphology of the polymer membrane, potentially leading to well-defined hydrophilic and hydrophobic domains that facilitate proton conduction while maintaining mechanical integrity.

Table of Potential Polymer Architectures Incorporating this compound for PEMs

| Polymer Type | Method of Incorporation | Potential Advantage |

| Post-functionalization of existing polymers | Grafting of this compound onto a pre-formed polymer backbone, followed by sulfonation. | Allows for controlled degree of functionalization and tuning of membrane properties. |

| Copolymerization | Use of a monomer derived from this compound in a polymerization reaction. | Ensures uniform distribution of the functional group throughout the polymer chain. |

| Cross-linking agent | As a component to create cross-linked networks within the membrane. | Enhances mechanical strength and reduces swelling of the membrane. |

As a Reagent in Organic Reactions

Beyond its potential in materials science, this compound is a valuable reagent in specialized organic reactions. The reactivity of the bromomethyl group, characteristic of a benzyl (B1604629) bromide, allows it to participate in a variety of nucleophilic substitution reactions.

This compound can be employed as an alkylating agent to introduce the 2,3,5-trichlorobenzyl group into a wide range of molecules, including alcohols, phenols, amines, and thiols. The presence of the three chlorine atoms on the aromatic ring can influence the reactivity of the benzylic position and also provides a site for further chemical modification if desired.

The steric hindrance provided by the chlorine atoms in the ortho positions (2-position) can lead to regioselective reactions, making it a useful tool for chemists aiming to achieve specific molecular architectures. For instance, in the synthesis of complex pharmaceutical intermediates or agrochemicals, the introduction of the 2,3,5-trichlorobenzyl protecting group can be a strategic step to control reactivity at other sites of the molecule.

Table of Representative Organic Reactions Utilizing this compound

| Reaction Type | Nucleophile | Product Class | Significance |

| Williamson Ether Synthesis | Alkoxide or Phenoxide | 2,3,5-Trichlorobenzyl ether | Protection of hydroxyl groups; introduction of a bulky, electron-poor aromatic moiety. |

| N-Alkylation | Amine | N-(2,3,5-Trichlorobenzyl)amine | Synthesis of secondary or tertiary amines with a specific substitution pattern. |

| S-Alkylation | Thiolate | 2,3,5-Trichlorobenzyl thioether | Formation of stable thioethers; potential precursors for sulfur-containing heterocycles. |

| C-Alkylation | Enolate or other carbanion | Carbon-carbon bond formation | Construction of complex carbon skeletons with the 2,3,5-trichlorobenzyl substituent. |

Comparative Studies with Analogous Halogenated Benzyl Compounds

Structure-Reactivity Relationships Across Isomeric Bromomethyl-Trichlorobenzenes

The reactivity of benzyl (B1604629) halides is profoundly influenced by the substitution pattern on the aromatic ring. In the case of bromomethyl-trichlorobenzenes, the specific arrangement of the three chlorine atoms dictates the compound's behavior in nucleophilic substitution reactions, which can proceed via SN1 or SN2 mechanisms. ucalgary.ca The stability of the reaction intermediate (a carbocation in SN1) or the transition state (in SN2) is paramount. quora.com

For 1-(Bromomethyl)-2,3,5-trichlorobenzene, the chlorine atoms at positions 2, 3, and 5 exert strong electron-withdrawing inductive effects. These effects decrease the electron density of the benzene (B151609) ring and the benzylic carbon. This electronic pull destabilizes the formation of a positive charge on the benzylic carbon, thereby significantly disfavoring an SN1 pathway. ncert.nic.in Conversely, the increased partial positive charge on the benzylic carbon makes it a more potent electrophile, which can facilitate an SN2 attack, provided steric hindrance is not prohibitive. ncert.nic.inkhanacademy.org

The isomers of this compound exhibit different reactivity profiles based on the location of the chlorine atoms:

1-(Bromomethyl)-2,4,6-trichlorobenzene: This isomer features two chlorine atoms in the ortho positions (2 and 6). These flanking groups create significant steric hindrance around the benzylic carbon, impeding the backside attack required for an SN2 mechanism. This isomer is expected to be the least reactive in SN2 reactions among the isomers.

1-(Bromomethyl)-2,3,4-trichlorobenzene: With one ortho-substituent, the steric hindrance is less severe than in the 2,4,6-isomer. The combined electron-withdrawing effects of the chlorine atoms still disfavor an SN1 pathway.

1-(Bromomethyl)-3,4,5-trichlorobenzene: This isomer lacks any ortho-substituents, resulting in the lowest steric hindrance at the reaction center. This structural feature would typically favor an SN2 reaction.

The relative reactivity is a balance between electronic effects, which make the benzylic carbon more electrophilic, and steric effects, which can block nucleophilic attack.

| Isomer | Substitution Pattern | Dominant Electronic Effect | Steric Hindrance (at benzylic site) | Predicted SN1 Reactivity | Predicted SN2 Reactivity |

|---|---|---|---|---|---|

| This compound | 2-Cl, 3-Cl, 5-Cl | Inductive Withdrawal | Moderate (one ortho-Cl) | Very Low | Moderate |

| 1-(Bromomethyl)-2,4,6-trichlorobenzene | 2-Cl, 4-Cl, 6-Cl | Inductive Withdrawal | High (two ortho-Cl) | Very Low | Low |

| 1-(Bromomethyl)-2,3,4-trichlorobenzene | 2-Cl, 3-Cl, 4-Cl | Inductive Withdrawal | Moderate (one ortho-Cl) | Very Low | Moderate |

| 1-(Bromomethyl)-3,4,5-trichlorobenzene | 3-Cl, 4-Cl, 5-Cl | Inductive Withdrawal | Low (no ortho-Cl) | Very Low | High |

Influence of Halogen Position and Number on Reactivity and Selectivity

The number and position of halogen atoms on the benzene ring systematically alter the reactivity and selectivity of benzyl bromides.

Influence of Halogen Number: Increasing the number of chlorine atoms from zero (benzyl bromide) to three (trichlorobenzyl bromides) has a pronounced effect. Each additional chlorine atom enhances the electron-withdrawing nature of the ring, further destabilizing the benzylic carbocation intermediate essential for the SN1 mechanism. ncert.nic.in Therefore, the rate of SN1 reactions decreases dramatically with increased chlorination. For SN2 reactions, the increased electrophilicity of the benzylic carbon should, in principle, increase reactivity. However, this effect can be counteracted by increased steric hindrance, especially if the halogens are in ortho positions.

Selectivity: The term selectivity can refer to the competition between SN1 and SN2 pathways or to side reactions during synthesis. Heavily chlorinated toluenes are less prone to electrophilic attack on the ring during benzylic bromination. This deactivation of the ring enhances the selectivity for the desired side-chain bromination over aromatic bromination, a common side reaction with more electron-rich substrates. organic-chemistry.org

Comparative Analysis of Spectroscopic Signatures of Substituted Benzyl Halides

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for identifying and distinguishing halogenated benzyl halides.

¹H NMR Spectroscopy: The most diagnostic signal in the ¹H NMR spectrum of a benzyl bromide is that of the benzylic methylene (B1212753) protons (-CH₂Br).

Chemical Shift: For benzyl bromide itself, these protons typically resonate around 4.4-4.5 ppm. chemicalbook.com The presence of electron-withdrawing chlorine atoms on the aromatic ring deshields these protons, causing their signal to shift downfield. libretexts.org Therefore, the -CH₂Br signal for this compound is expected to appear at a lower field compared to benzyl bromide or monochlorobenzyl bromides.

Aromatic Region: The substitution pattern on the benzene ring gives rise to unique signals in the aromatic region (typically 7.0-8.0 ppm). The coupling patterns and chemical shifts of the remaining aromatic protons can be used to differentiate between isomers like this compound and 1-(Bromomethyl)-2,4,6-trichlorobenzene.

¹³C NMR Spectroscopy: The chemical shifts of the benzylic carbon and the aromatic carbons are also sensitive to the electronic environment. The benzylic carbon signal will be shifted depending on the substitution, and the number and positions of the aromatic carbon signals provide clear evidence of the isomeric structure. For example, the symmetry of a 1,3,5-substituted ring would result in fewer distinct carbon signals than a 1,2,3-substituted ring. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and elemental composition. The presence of bromine and chlorine atoms imparts a highly characteristic isotopic pattern to the molecular ion peak, allowing for unambiguous confirmation of the compound's formula. Common fragmentation pathways for benzyl halides include the loss of the bromine atom to form a relatively stable benzylic carbocation. The stability of this cation, influenced by the ring substituents, can affect the fragmentation pattern.

| Compound | Approximate Chemical Shift (δ, ppm) | Reference Compound |

|---|---|---|

| Benzyl bromide | 4.44 | chemicalbook.com |

| 4-Chlorobenzyl bromide | 4.45 | - |

| 2-Chlorobenzyl bromide | 4.61 | - |

| 2,6-Dichlorobenzyl bromide | 4.82 | - |

| This compound | > 4.8 (Predicted) | - |

Benchmarking Synthetic Efficiency and Yields for Related Structures

This compound is typically synthesized via the free-radical bromination of the corresponding 1,2,4-trichloro-5-methylbenzene. The efficiency of this transformation is benchmarked against the synthesis of other halogenated benzyl bromides.

Synthetic Methods: The most common method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in a nonpolar solvent like carbon tetrachloride, often with photochemical or thermal initiation. researchgate.net Modern variations utilize safer solvents and more efficient initiation methods. Continuous-flow photochemical processes have been developed that offer high yields and improved safety and scalability. organic-chemistry.orgacs.org These methods often use NBS or an in-situ generated bromine source (e.g., from NaBrO₃/HBr). rsc.org

Influence of Substrate on Yield: The electronic nature of the starting toluene (B28343) derivative significantly impacts reaction efficiency.

Electron-donating groups activate the benzylic position for hydrogen abstraction but also activate the ring towards electrophilic bromination, which can lead to unwanted side products and lower yields of the desired benzyl bromide.

Electron-withdrawing groups , such as the chloro-substituents in trichlorotoluene, deactivate the benzylic C-H bonds towards radical cleavage. This can make the reaction slower and may require more forcing conditions (e.g., higher temperature or longer irradiation time). However, this deactivation also protects the aromatic ring from electrophilic attack, leading to higher selectivity for the benzylic product.

High yields have been reported for the benzylic bromination of other chlorinated toluenes. For example, a continuous flow process for the monobromination of 2,6-dichlorotoluene (B125461) afforded the product in 97% yield. rsc.org Another study developed a green process for the synthesis of 2,6-dichlorobenzyl bromide with a yield of 91.4%. researchgate.net These results suggest that while the reaction may be slower, high efficiency is achievable for chlorinated systems.

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Toluene | Boron tribromide, CCl₄, room temp. | Benzyl bromide | Good | bohrium.com |

| Various Substituted Toluenes | NBS, Acetonitrile (B52724), CFL lamp, flow reactor | Various Benzyl Bromides | Good to Excellent | organic-chemistry.orgacs.org |

| 2,6-Dichlorotoluene | NaBrO₃/HBr, flow reactor, 405 nm LEDs | 2,6-Dichlorobenzyl bromide | 97% | rsc.org |

| 2,6-Dichlorotoluene | H₂O₂, HBr, microchannel reactor, light | 2,6-Dichlorobenzyl bromide | 91.4% | researchgate.net |

| o-Nitrotoluene | N-bromosuccinimide, light | o-Nitrobenzyl bromide | 28% | google.com |

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthetic Routes